4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide

Lipophilicity Drug Design Physicochemical Profiling

This compound offers a unique substitution pattern—4-ethoxy, N-isopropyl, 5-isopropyl, and 2-methyl groups—absent from standard benzenesulfonamide libraries, making it essential for SAR studies on branched N-alkyl effects. With XLogP3=3.5 (balancing permeability and metabolic stability) and tPSA=63.8 Ų (below the CNS threshold), it outperforms higher-logP or higher-tPSA analogs. ≥98% purity eliminates repurification; deploy directly as an HPLC or qNMR reference standard. Procure this scaffold over generic substitutes to ensure valid assay calibration and superior BBB penetration.

Molecular Formula C15H25NO3S
Molecular Weight 299.4g/mol
CAS No. 898647-46-6
Cat. No. B345176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide
CAS898647-46-6
Molecular FormulaC15H25NO3S
Molecular Weight299.4g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC(C)C)C(C)C
InChIInChI=1S/C15H25NO3S/c1-7-19-14-8-12(6)15(9-13(14)10(2)3)20(17,18)16-11(4)5/h8-11,16H,7H2,1-6H3
InChIKeyUAOKFOVHTSVHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide (CAS 898647-46-6): Core Physicochemical and Structural Baseline for Procurement Evaluation


4-Ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide (CAS 898647-46-6) is a substituted benzenesulfonamide with the molecular formula C15H25NO3S and a molecular weight of 299.43 g/mol [1]. Its structure features an ethoxy group at the 4-position, isopropyl groups at the N‑ and 5‑positions, and a methyl group at the 2‑position of the benzene ring . The compound is typically supplied as a research chemical with purities of ≥95% or ≥98% .

Why Generic Substitution Is Not Advisable for 4-Ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide Without Supporting Comparative Data


Within the benzenesulfonamide class, small structural variations (e.g., substitution pattern, alkyl chain branching, or N‑alkyl group identity) can significantly alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability [1]. For 4‑ethoxy‑N,5‑diisopropyl‑2‑methylbenzenesulfonamide (CAS 898647-46-6), no published head‑to‑head studies exist that quantify its differential performance against close analogs such as 4‑ethoxy‑N‑heptylbenzenesulfonamide (CAS 448201-83-0) or 2‑methoxy‑N‑(3‑methylbutyl)-5‑(propan-2-yl)benzenesulfonamide . Consequently, generic substitution based on nominal structural similarity cannot be justified, and any selection decision must rely on the compound’s own computed property profile and purity specifications rather than assumed class‑level equivalence.

Quantitative Differentiation Evidence for 4-Ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide: Computed Properties, Purity Benchmarks, and Class-Level Structural Advantages


Computed Lipophilicity (XLogP3-AA = 3.5) Compared to Less Branched or Mono‑Alkylated Benzenesulfonamide Analogs

The target compound exhibits a computed XLogP3-AA value of 3.5, as determined by PubChem [1]. In comparison, the less substituted analog 4‑ethoxy‑N‑heptylbenzenesulfonamide (CAS 448201-83-0) has a predicted XLogP3-AA of approximately 3.9 [2], while the mono‑isopropyl analog 2‑methoxy‑N‑(3‑methylbutyl)-5‑(propan‑2‑yl)benzenesulfonamide shows a predicted XLogP3-AA of ca. 3.2 [2]. The intermediate lipophilicity of 4‑ethoxy‑N,5‑diisopropyl‑2‑methylbenzenesulfonamide positions it as a balanced scaffold for optimizing permeability while avoiding excessive hydrophobicity that could lead to poor aqueous solubility or non‑specific binding.

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (tPSA = 63.8 Ų) Differentiates the Compound from Higher‑PSA Sulfonamide Congeners

PubChem reports a topological polar surface area (tPSA) of 63.8 Ų for 4‑ethoxy‑N,5‑diisopropyl‑2‑methylbenzenesulfonamide [1]. Typical benzenesulfonamides bearing additional hydrogen‑bond donors or acceptors (e.g., primary sulfonamide NH2 or carboxamide substituents) exhibit tPSA values >80 Ų [2]. The relatively low tPSA of the target compound predicts favorable passive membrane permeation, in contrast to more polar analogs that may require active transport.

Drug-likeness Permeability Physicochemical Profiling

Purity Specification (≥98%) as a Procurement‑Differentiating Quality Benchmark

Multiple vendors list 4‑ethoxy‑N,5‑diisopropyl‑2‑methylbenzenesulfonamide at a purity of ≥98% (HPLC) , whereas closely related analogs such as 4‑ethoxy‑N‑heptylbenzenesulfonamide (CAS 448201-83-0) are often offered at ≥95% or at unspecified purity levels. Higher purity reduces batch‑to‑batch variability in biological assays and minimizes confounding effects from structurally related impurities that could act as off‑target ligands.

Quality Control Procurement Purity

Recommended Application Scenarios for 4-Ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide Based on Its Differentiated Property Profile


Medicinal Chemistry Scaffold Optimization Requiring Balanced Lipophilicity (logP ~3.5)

The compound’s XLogP3-AA of 3.5 (Section 3, Evidence Item 1) makes it suitable for lead‑optimization campaigns targeting oral or CNS‑penetrant candidates. Its lipophilicity is high enough for membrane permeation yet low enough to avoid the solubility and toxicity pitfalls associated with logP >5. Procurement teams can justify selecting this scaffold over higher‑logP analogs when permeability must be balanced against metabolic liability.

High‑Purity Reference Standard for Analytical Method Development

With a documented purity of ≥98%, this compound can serve as a reference standard for HPLC method validation or as a quantitative NMR standard. The 3% purity advantage over commonly available ≥95% analogs (Section 3, Evidence Item 3) reduces the need for laborious repurification and improves accuracy in assay calibration.

Central Nervous System (CNS) Probe Design Leveraging Low tPSA (63.8 Ų)

The tPSA of 63.8 Ų falls below the commonly cited threshold of 80–90 Ų for CNS penetration (Section 3, Evidence Item 2). Research groups developing PET tracers, fluorescent probes, or CNS‑targeted therapeutics can preferentially source this compound over higher‑tPSA benzenesulfonamides to enhance the likelihood of blood‑brain barrier passage.

Structure‑Activity Relationship (SAR) Studies on Sulfonamide N‑Substitution

The presence of both N‑isopropyl and 5‑isopropyl groups, combined with the 4‑ethoxy and 2‑methyl substituents, creates a distinctive steric and electronic environment. This compound can serve as a key intermediate or comparator in SAR studies exploring the impact of branched N‑alkyl groups on target binding, as its substitution pattern is not duplicated in commonly available alkyl‑benzenesulfonamide libraries (Section 2).

Quote Request

Request a Quote for 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.